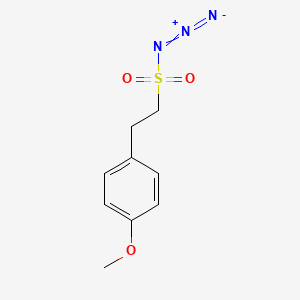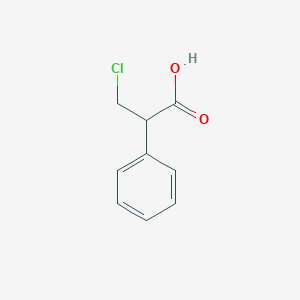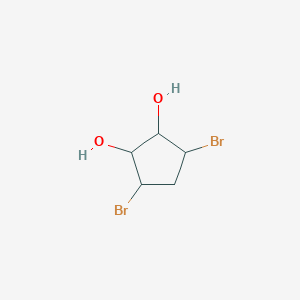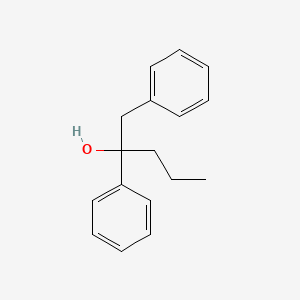
Benzeneethanol, a-phenyl-a-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanol, α-phenyl-α-propyl-, also known as α-Propylbenzyl alcohol, is an organic compound with the molecular formula C₁₃H₁₆O. It is a member of the class of compounds known as benzyl alcohols, which are characterized by the presence of a benzene ring attached to a hydroxyl group via an ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneethanol, α-phenyl-α-propyl- can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding ketone, α-phenyl-α-propyl ketone, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of Benzeneethanol, α-phenyl-α-propyl- often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, α-phenyl-α-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: α-Phenyl-α-propyl ketone or α-phenyl-α-propyl carboxylic acid.
Reduction: α-Phenyl-α-propyl alkane.
Substitution: α-Phenyl-α-propyl chloride.
Scientific Research Applications
Benzeneethanol, α-phenyl-α-propyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanol, α-phenyl-α-propyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzene ring provides hydrophobic interactions, which can affect the compound’s binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: C₇H₈O, a simpler benzyl alcohol with a single benzene ring and a hydroxyl group.
Phenethyl alcohol: C₈H₁₀O, similar structure but with an ethyl chain instead of a propyl chain.
α-Phenylbenzyl alcohol: C₁₃H₁₂O, similar structure but with a phenyl group instead of a propyl group.
Uniqueness
Benzeneethanol, α-phenyl-α-propyl- is unique due to the presence of both a phenyl and a propyl group attached to the ethanol backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
6301-63-9 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,2-diphenylpentan-2-ol |
InChI |
InChI=1S/C17H20O/c1-2-13-17(18,16-11-7-4-8-12-16)14-15-9-5-3-6-10-15/h3-12,18H,2,13-14H2,1H3 |
InChI Key |
STVPBHHHRYSFBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)
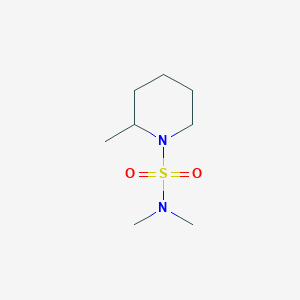
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
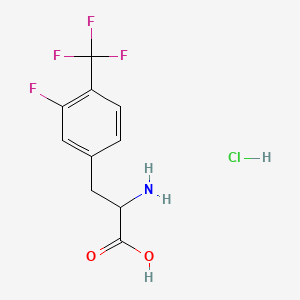
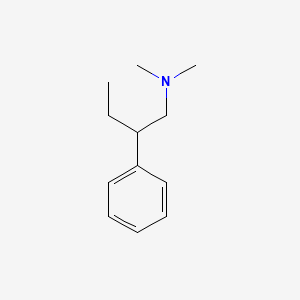
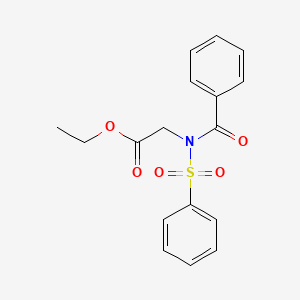
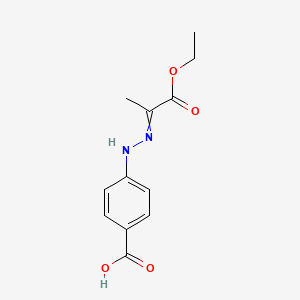

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
